
2-Isopropoxynaphthalen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropoxynaphthalen-1-amine: is an organic compound that belongs to the class of naphthalene derivatives. Naphthalene is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. The compound this compound features an amine group (-NH2) attached to the first carbon of the naphthalene ring and an isopropoxy group (-OCH(CH3)2) attached to the second carbon. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropoxynaphthalen-1-amine typically involves the following steps:
Nitration of Naphthalene: Naphthalene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 1-nitronaphthalene.
Reduction: The nitro group in 1-nitronaphthalene is reduced to an amine group using reducing agents such as iron and hydrochloric acid, resulting in 1-naphthylamine.
Alkylation: 1-naphthylamine is then alkylated with isopropyl bromide in the presence of a base like potassium carbonate to introduce the isopropoxy group, yielding this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2-Isopropoxynaphthalen-1-amine can undergo oxidation reactions, where the amine group may be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are commonly used.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used for electrophilic substitution reactions.
Major Products:
Oxidation: Nitro derivatives, nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated naphthalene derivatives.
Applications De Recherche Scientifique
Chemistry: 2-Isopropoxynaphthalen-1-amine is used as a building block in organic synthesis
Biology: The compound may be used in the study of biological systems, particularly in understanding the interactions of aromatic amines with biological molecules.
Medicine: Research into the pharmacological properties of this compound and its derivatives may reveal potential therapeutic applications, such as antimicrobial or anticancer agents.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Isopropoxynaphthalen-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the aromatic naphthalene ring can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards enzymes, receptors, or other proteins, thereby modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-Naphthylamine: Similar structure but lacks the isopropoxy group.
2-Naphthol: Contains a hydroxyl group instead of an amine group.
2-Isopropoxynaphthalene: Lacks the amine group.
Uniqueness: 2-Isopropoxynaphthalen-1-amine is unique due to the presence of both an amine group and an isopropoxy group on the naphthalene ring
Propriétés
Formule moléculaire |
C13H15NO |
|---|---|
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
2-propan-2-yloxynaphthalen-1-amine |
InChI |
InChI=1S/C13H15NO/c1-9(2)15-12-8-7-10-5-3-4-6-11(10)13(12)14/h3-9H,14H2,1-2H3 |
Clé InChI |
YYEFTCMEXOSWKR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C2=CC=CC=C2C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Acetonitrile, [(2-oxo-2H-1-benzopyran-7-yl)oxy]-](/img/structure/B11899020.png)
![(S)-6-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride](/img/structure/B11899025.png)
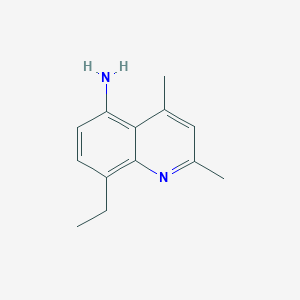

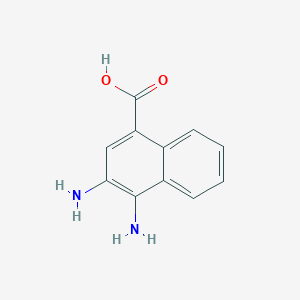
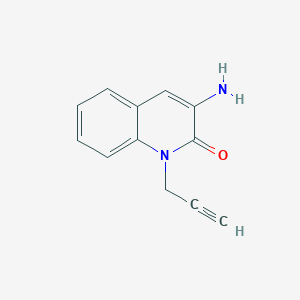
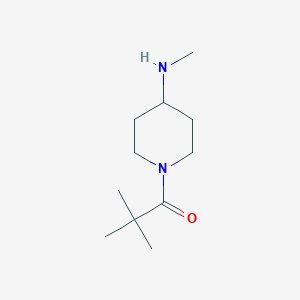
![(3-Carbamoylimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B11899056.png)
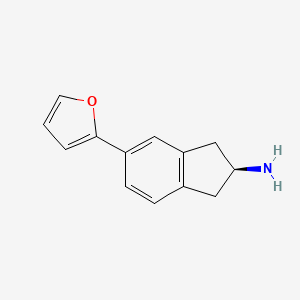
![4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11899068.png)
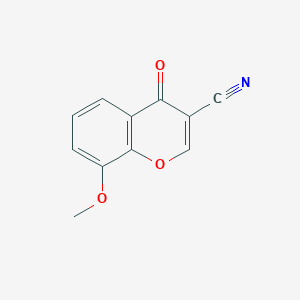
![2-(Methylthio)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B11899089.png)
